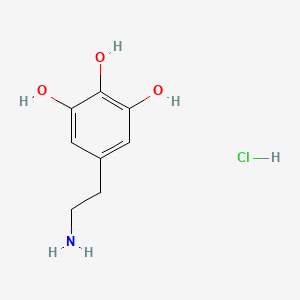

5-Hydroxydopamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5720-26-3 |

|---|---|

Molecular Formula |

C8H12ClNO3 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)ethylazanium;chloride |

InChI |

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H |

InChI Key |

WSZSSLCEWCKAKU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)CCN.Cl |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CC[NH3+].[Cl-] |

Other CAS No. |

5720-26-3 |

Pictograms |

Irritant |

Related CAS |

1927-04-4 (Parent) |

Synonyms |

5-hydroxydopamine 5-hydroxydopamine hydrobromide 5-hydroxydopamine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and chemical properties of 5-Hydroxydopamine hydrochloride

An In-depth Technical Guide to 5-Hydroxydopamine (B1203157) Hydrochloride for Researchers

Introduction

5-Hydroxydopamine (5-OHDA) hydrochloride, also known by its chemical name 5-(2-aminoethyl)benzene-1,2,3-triol hydrochloride, is a neurotoxic compound belonging to the family of catecholamines.[1] Structurally similar to the endogenous neurotransmitter dopamine (B1211576), 5-OHDA is a valuable tool in neuroscience research. Its primary application lies in its ability to selectively degenerate catecholaminergic (dopamine and norepinephrine) nerve terminals. This property makes it instrumental in creating experimental models for neurodegenerative disorders, particularly Parkinson's disease, and for studying the roles of specific neuronal populations.[2][3]

Unlike its more commonly used isomer, 6-hydroxydopamine (6-OHDA), 5-OHDA acts as a false neurotransmitter.[2] It is taken up by the same transport mechanisms as dopamine and norepinephrine (B1679862) but leads to a distinct profile of neurotoxicity, primarily through the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the synthesis, chemical properties, and neurotoxic mechanisms of 5-Hydroxydopamine hydrochloride, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a solid, typically a powder, with properties that are crucial for its handling, storage, and experimental application.[4][5] Due to its propensity for oxidation, it requires careful storage and handling to maintain its integrity and activity.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(2-aminoethyl)benzene-1,2,3-triol hydrochloride | [1] |

| Synonyms | 3,4,5-Trihydroxyphenethylamine hydrochloride | [4][6] |

| CAS Number | 5720-26-3 | [6][7][8] |

| Molecular Formula | C₈H₁₂ClNO₃ | [6][9] |

| Molecular Weight | 205.64 g/mol | [4][6] |

| Appearance | Solid powder | [1][4] |

| Melting Point | 218-220 °C (literature) | [4][5][7] |

| Solubility | Soluble in DMSO | [9] |

| Storage Temperature | -20°C | [8][9] |

| Purity | ≥95% - >99.0% | [6][8] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a commercially available, appropriately substituted benzene (B151609) derivative. A plausible and efficient synthetic route starts from 3,4,5-trimethoxybenzaldehyde (B134019), proceeding through nitrostyrene (B7858105) formation, reduction, and subsequent demethylation to yield the final product.

Logical Synthesis Pathway

The following diagram illustrates a logical workflow for the synthesis of this compound from 3,4,5-trimethoxybenzaldehyde.

Caption: Logical workflow for the synthesis of 5-Hydroxydopamine HCl.

General Experimental Protocol for Synthesis

Step 1: Henry Condensation to form 1-(3,4,5-Trimethoxyphenyl)-2-nitroethene

-

Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in a suitable solvent like glacial acetic acid.

-

Add nitromethane (1.5-2.0 eq) and a basic catalyst such as ammonium acetate (B1210297) (0.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol (B145695) to obtain the pure nitrostyrene derivative.

Step 2: Reduction to 3,4,5-Trimethoxyphenethylamine

-

Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) to a flask containing anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the nitrostyrene derivative from Step 1 in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition, allow the mixture to warm to room temperature and then reflux for 3-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield the crude amine.

Step 3: Demethylation to 5-Hydroxydopamine

-

Dissolve the 3,4,5-trimethoxyphenethylamine from Step 2 in a suitable solvent like dichloromethane (B109758) (DCM).

-

Cool the solution to -78°C (dry ice/acetone (B3395972) bath).

-

Slowly add a solution of boron tribromide (BBr₃) (3.0-4.0 eq) in DCM.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding methanol, followed by water.

-

The product will be in the aqueous layer, which can be purified or carried forward directly.

Step 4: Formation of the Hydrochloride Salt

-

Adjust the pH of the aqueous solution containing the free base from Step 3 to be acidic using concentrated HCl.

-

Evaporate the solvent under reduced pressure.

-

The resulting solid residue is triturated with a solvent like isopropanol or acetone to induce crystallization.

-

Filter the solid, wash with cold ether, and dry under vacuum to yield this compound.

Neurotoxic Mechanism of Action

The neurotoxicity of 5-OHDA is rooted in its structural similarity to dopamine. This allows it to be recognized and transported into catecholaminergic neurons by dopamine transporters (DAT) and norepinephrine transporters (NET). Once inside the neuron, 5-OHDA exerts its toxic effects primarily through the generation of highly reactive oxygen species (ROS) and subsequent oxidative stress.[10][11]

The key events in the neurotoxic cascade are:

-

Uptake: Selective uptake into presynaptic terminals via DAT and NET.

-

Auto-oxidation: The trihydroxyphenyl ring of 5-OHDA is highly susceptible to oxidation at physiological pH. This process generates reactive species including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly damaging hydroxyl radicals (•OH).[4][9]

-

Mitochondrial Dysfunction: 5-OHDA and its oxidation products can inhibit key components of the mitochondrial respiratory chain, particularly Complex I and Complex IV.[11] This impairs ATP production and increases mitochondrial ROS generation, exacerbating cellular damage.

-

Oxidative Stress: The massive increase in ROS overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids (lipid peroxidation), proteins (protein carbonylation), and DNA.[10][12]

-

Apoptotic Cascade: The combination of mitochondrial failure and severe oxidative stress triggers programmed cell death (apoptosis), involving the activation of caspases and other pro-apoptotic factors.[13]

Caption: Signaling pathway of 5-Hydroxydopamine-induced neurotoxicity.

Experimental Protocols and Workflow

The use of 5-OHDA requires precise and careful protocol execution to ensure reproducible results. Its instability in solution is a critical factor to manage.

Preparation of 5-OHDA Solutions

Due to its rapid oxidation in solution, 5-OHDA must be prepared fresh immediately before use. The inclusion of an antioxidant is mandatory to prevent degradation.[14][15]

-

Solvent Preparation: Use deoxygenated, sterile saline (0.9% NaCl) or an appropriate cell culture medium. To deoxygenate, bubble with nitrogen or argon gas for at least 15-20 minutes.

-

Antioxidant: Add an antioxidant such as ascorbic acid (0.1-0.2 mg/mL) or sodium metabisulfite (B1197395) (0.1%) to the solvent.[15]

-

Dissolution: Weigh the required amount of this compound powder in a sterile microfuge tube.

-

Add the prepared antioxidant-containing solvent to the powder and vortex briefly to dissolve. The solution may have a slight yellow or pink hue, which will darken upon oxidation.

-

Protection from Light: Wrap the tube in aluminum foil to protect the solution from light, which can accelerate degradation.

-

Use Immediately: Use the prepared solution as quickly as possible, ideally within minutes of preparation.

In Vitro Neurotoxicity Protocol (Example using SH-SY5Y cells)

This protocol outlines a general method for assessing the neurotoxic effects of 5-OHDA on a human neuroblastoma cell line.

-

Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well. Allow them to adhere and grow for 24 hours.

-

Treatment: Prepare a range of 5-OHDA concentrations (e.g., 10 µM to 200 µM) in a low-serum medium immediately before application, following the protocol in section 5.1.

-

Remove the culture medium from the wells and replace it with the medium containing the different concentrations of 5-OHDA. Include a vehicle control (medium with antioxidant only).

-

Incubation: Incubate the cells with the toxin for a specified period, typically 24 hours.

-

Viability Assessment (MTT Assay):

-

After incubation, add MTT solution (5 mg/mL in PBS) to each well (10% of the well volume) and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

In Vivo Neurotoxin Lesioning Protocol (Example in Rodents)

This protocol describes the creation of a unilateral lesion in the medial forebrain bundle (MFB) to model Parkinson's disease. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Anesthesia: Anesthetize the animal (e.g., a 250-300g male Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

-

Stereotaxic Surgery:

-

Place the anesthetized animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify and mark the coordinates for the target brain region (e.g., MFB) relative to bregma.

-

Drill a small burr hole through the skull at the marked coordinates.

-

-

Toxin Injection:

-

Prepare a fresh solution of 5-OHDA (e.g., 8 µg in 4 µL of sterile saline with 0.1% ascorbic acid).

-

Lower a Hamilton syringe needle to the target depth.

-

Infuse the 5-OHDA solution slowly over several minutes (e.g., 1 µL/min) to allow for diffusion.

-

Leave the needle in place for an additional 5-10 minutes post-injection to prevent backflow.

-

Slowly retract the needle.

-

-

Post-Operative Care: Suture the scalp incision. Administer analgesics and monitor the animal during recovery. Allow 2-3 weeks for the lesion to fully develop before behavioral or histological analysis.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro study investigating the neuroprotective effects of a compound against 5-OHDA-induced toxicity.

Caption: Typical workflow for an in vitro 5-OHDA neurotoxicity experiment.

References

- 1. 5-Hydroxydopamine | C8H11NO3 | CID 114772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-hydroxydopamine, unspecific centrally acting false neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-羟基多巴胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-羟基多巴胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 5720-26-3 [chemicalbook.com]

- 8. abmole.com [abmole.com]

- 9. This compound | 5720-26-3 [amp.chemicalbook.com]

- 10. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]

- 11. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of 6-hydroxydopamine-induced oxidative damage by 4,5-dihydro-3H-2-benzazepine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The stability of 6-hydroxydopamine under minipump conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ≥97% (titration), powder, neurotoxin | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Long-Term Stability of 5-Hydroxydopamine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of 5-hydroxydopamine (B1203157) hydrochloride powder, a critical neurotoxin used in preclinical research to model Parkinson's disease. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing stability. Additionally, it visualizes the key signaling pathways associated with its mechanism of action.

Introduction

5-Hydroxydopamine (5-OHDA), typically used as its hydrochloride salt, is a neurotoxic analogue of the neurotransmitter dopamine (B1211576). Its selective uptake by catecholaminergic transporters, such as the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), leads to the targeted destruction of dopaminergic and noradrenergic neurons. The stability of the 5-hydroxydopamine hydrochloride powder is paramount to ensure the reproducibility and accuracy of experimental results. Degradation of the compound can lead to a loss of potency and the introduction of impurities with unknown pharmacological and toxicological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 5-(2-Aminoethyl)benzene-1,2,3-triol hydrochloride |

| Synonyms | 3,4,5-Trihydroxyphenethylamine hydrochloride |

| CAS Number | 5720-26-3 |

| Molecular Formula | C₈H₁₂ClNO₃ |

| Molecular Weight | 205.64 g/mol |

| Appearance | Off-white to beige or grey-brown crystalline powder |

| Melting Point | 218-220 °C (decomposes) |

| Solubility | Soluble in DMSO |

Long-Term Stability and Storage

The long-term stability of this compound powder is influenced by temperature, light, moisture, and oxygen. Due to its hydroxylated phenyl ring, the compound is highly susceptible to oxidation.

Recommended Storage Conditions

To ensure its stability, this compound powder should be stored under the following conditions:

-

Temperature: Refrigerated at -20°C for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Light: Protect from light by storing in an amber vial or a light-blocking container.

-

Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis and moisture-catalyzed degradation. A desiccator is recommended.

Potential Degradation Pathways

The primary degradation pathway for 5-hydroxydopamine is oxidation . The presence of three hydroxyl groups on the benzene (B151609) ring makes it highly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This process can lead to the formation of highly reactive quinone species, which are thought to contribute to its neurotoxicity. The autoxidation of 5-hydroxydopamine can generate reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.

While specific degradation products of 5-hydroxydopamine have not been extensively characterized in publicly available literature, it is plausible that they are analogous to those of the closely related compound, 6-hydroxydopamine. For 6-OHDA, oxidation leads to the formation of p-quinone and subsequent cyclization products.

Illustrative Long-Term Stability Data

Table 2: Illustrative Long-Term Stability Data for this compound Powder at -20°C

| Time Point | Appearance | Purity by HPLC (%) | Related Substances (%) |

| Initial | Off-white powder | 99.8 | 0.2 |

| 6 Months | Off-white powder | 99.5 | 0.5 |

| 12 Months | Light beige powder | 99.1 | 0.9 |

| 24 Months | Beige powder | 98.5 | 1.5 |

| 36 Months | Beige-brown powder | 97.8 | 2.2 |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and detecting its degradation products. A High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Development of a Stability-Indicating HPLC Method

The following protocol outlines the steps to develop and validate a stability-indicating HPLC method.

4.1.1. Chromatographic Conditions (Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of 5-hydroxydopamine (typically around 280 nm).

-

Column Temperature: 25-30°C.

-

Injection Volume: 10 µL.

4.1.2. Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound powder. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

-

Acid Hydrolysis: Dissolve the powder in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve the powder in 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of the powder with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for a defined period.

-

Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

4.1.3. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the workflow for conducting a comprehensive stability study of this compound powder.

Signaling Pathway of 5-Hydroxydopamine Neurotoxicity

5-hydroxydopamine exerts its neurotoxic effects primarily through the generation of oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptotic cell death. The diagram below outlines this signaling cascade.

Conclusion

The long-term stability of this compound powder is critical for its effective use in research. Strict adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is essential to minimize degradation, primarily through oxidation. Researchers and drug development professionals should employ validated stability-indicating analytical methods, such as HPLC, to monitor the purity and integrity of the compound over time. Understanding the mechanisms of its neurotoxicity, driven by oxidative stress and subsequent apoptotic pathways, further underscores the importance of using a stable and pure product to achieve reliable and reproducible results in preclinical models of neurodegenerative diseases.

Methodological & Application

Application Notes and Protocols for In Vivo Administration of 5-Hydroxydopamine in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of 5-Hydroxydopamine (5-OHDA) in rats. While specific, validated protocols for 5-OHDA are not as prevalent in the literature as those for the related neurotoxin 6-Hydroxydopamine (6-OHDA), this document synthesizes established methodologies for analogous compounds, particularly 5,7-dihydroxytryptamine (B1205766) (5,7-DHT), to provide a robust framework for creating selective serotonergic lesions.

Introduction

5-Hydroxydopamine is a neurotoxic analogue of the neurotransmitter dopamine (B1211576). When administered directly into the brain, it is taken up by monoamine transporters and subsequently generates reactive oxygen species, leading to the degeneration of the neurons. Due to its uptake by both dopamine and serotonin (B10506) transporters, careful experimental design, often involving pre-treatment with uptake inhibitors, is necessary to achieve selective lesioning of serotonergic neurons. These protocols are designed to guide researchers in the successful and selective administration of 5-OHDA for neurodegenerative modeling.

Quantitative Data Summary

The following tables summarize typical dosage and administration parameters for neurotoxin studies in rats, primarily based on protocols for the analogous serotonergic neurotoxin 5,7-DHT and the widely used 6-OHDA. These values should be considered as a starting point for dose-response studies with 5-OHDA.

Table 1: Intracerebroventricular (ICV) and Intracisternal Administration of Serotonergic Neurotoxins

| Parameter | Value | Notes |

| Neurotoxin | 5,7-dihydroxytryptamine (as an analogue for 5-OHDA) | |

| Dosage | 50 - 200 µg | Total dose per animal. |

| Concentration | 1 - 10 µg/µL | |

| Vehicle | Sterile 0.9% Saline with 0.02% - 0.2% Ascorbic Acid | Ascorbic acid is critical to prevent oxidation of the neurotoxin. |

| Volume | 5 - 20 µL | |

| Infusion Rate | 1 µL/min | Slow infusion minimizes tissue damage and backflow. |

| Pre-treatment | Desipramine (25 mg/kg, i.p.) | Administered 30-60 minutes prior to neurotoxin to protect noradrenergic neurons. |

Table 2: Intracerebral (Site-Specific) Administration of Neurotoxins

| Parameter | Value | Notes |

| Neurotoxin | 6-Hydroxydopamine (for general methodology) | |

| Target Sites | Medial Forebrain Bundle (MFB), Dorsal Raphe Nucleus | |

| Dosage | 2 - 8 µg per site | |

| Concentration | 1 - 4 µg/µL | |

| Vehicle | Sterile 0.9% Saline with 0.02% - 0.2% Ascorbic Acid | |

| Volume | 1 - 4 µL per site | |

| Infusion Rate | 0.5 - 1 µL/min | |

| Pre-treatment | Desipramine (25 mg/kg, i.p.) | For selective serotonergic lesioning with 5-OHDA. |

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Administration of 5-OHDA

This protocol is designed to produce a widespread depletion of serotonin in the brain.

Materials:

-

5-Hydroxydopamine HCl

-

Sterile 0.9% Saline

-

Ascorbic Acid

-

Desipramine HCl

-

Anesthetic (e.g., Isoflurane, Ketamine/Xylazine mixture)

-

Stereotaxic apparatus

-

Hamilton syringe (10-25 µL) with a 26-30 gauge needle

-

Dental drill

-

Surgical tools

-

Sutures or wound clips

-

Heating pad

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using an approved anesthetic protocol.

-

Shave the scalp and secure the animal in a stereotaxic frame.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Clean the surgical area with an antiseptic solution.

-

-

5-OHDA Solution Preparation:

-

Prepare the vehicle solution: sterile 0.9% saline containing 0.1% ascorbic acid.

-

Immediately before use, dissolve 5-OHDA HCl in the vehicle to the desired concentration (e.g., 10 µg/µL). Protect the solution from light and keep it on ice.

-

-

Pre-treatment:

-

Administer Desipramine HCl (25 mg/kg, i.p.) 30-60 minutes before the 5-OHDA injection to protect noradrenergic neurons.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma. For a lateral ventricle injection, typical coordinates for an adult rat are: AP: -0.8 mm, ML: ±1.5 mm from bregma.

-

Drill a small burr hole at the target coordinates.

-

Lower the injection needle to the target depth (DV: -3.5 to -4.0 mm from the skull surface).

-

Infuse the 5-OHDA solution at a rate of 1 µL/min.

-

After the infusion is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

-

Post-Operative Care:

-

Suture the incision.

-

Administer post-operative analgesics as per institutional guidelines.

-

Place the animal on a heating pad until it recovers from anesthesia.

-

Monitor the animal closely for the next 48 hours. Provide easy access to food and water.

-

Protocol 2: Site-Specific Administration of 5-OHDA into the Dorsal Raphe Nucleus

This protocol aims to selectively lesion serotonergic neurons originating in the dorsal raphe nucleus.

Materials:

-

Same as Protocol 1.

Procedure:

-

Animal and Solution Preparation:

-

Follow steps 1-3 from Protocol 1.

-

-

Surgical Procedure:

-

Make a midline incision and expose the skull.

-

Identify bregma and lambda. For the dorsal raphe nucleus, typical coordinates for an adult rat are: AP: -7.8 mm from bregma, ML: 0.0 mm (on the midline), DV: -6.0 to -6.5 mm from the skull surface. An angled approach may be necessary to avoid the superior sagittal sinus.

-

Drill a small burr hole at the target coordinates.

-

Slowly lower the injection needle to the target depth.

-

Infuse the 5-OHDA solution (e.g., 4-8 µg in 1-2 µL) at a rate of 0.5 µL/min.

-

Leave the needle in place for 5-10 minutes post-infusion.

-

Slowly retract the needle.

-

-

Post-Operative Care:

-

Follow step 5 from Protocol 1.

-

Visualizations

Caption: Experimental workflow for in vivo 5-OHDA administration in rats.

Caption: Putative mechanism of 5-OHDA-induced neurotoxicity.

5-Hydroxydopamine Hydrochloride: Application Notes for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydopamine (B1203157) (5-OHDA) hydrochloride is a neurotoxic catecholamine analog. While its application in cell culture is not as extensively documented as its isomer, 6-hydroxydopamine (6-OHDA), its primary utility lies in its capacity to generate reactive oxygen species (ROS), making it a tool for inducing oxidative stress in vitro. This document provides an overview of its known applications, a general protocol for inducing oxidative stress, and for comparative purposes, detailed information on the widely studied neurotoxin, 6-OHDA.

Note on 5-Hydroxydopamine Hydrochloride: The scientific literature contains limited specific data regarding detailed protocols, effective concentrations, and defined signaling pathways for this compound in cell culture. Its primary described application is the generation of hydrogen peroxide, superoxide (B77818) radicals, and hydroxyl radicals.[1] Therefore, researchers should perform careful dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental goals.

Core Application: Induction of Oxidative Stress

5-OHDA is known to auto-oxidize, leading to the formation of ROS. This property can be harnessed to study the cellular responses to oxidative damage, including DNA damage, lipid peroxidation, and protein oxidation.

General Protocol for Inducing Oxidative Stress with this compound

This protocol provides a general framework. Optimization is critical for each cell line and experimental endpoint.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell line of interest (e.g., SH-SY5Y, PC12)

-

Assay reagents for measuring oxidative stress (e.g., DCFDA for general ROS, MitoSOX Red for mitochondrial superoxide)

-

Assay reagents for measuring cell viability (e.g., MTT, Trypan Blue)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of 5-OHDA Solution: Prepare a fresh stock solution of 5-OHDA hydrochloride in a suitable solvent (e.g., sterile, deoxygenated water or PBS). Due to its potential for rapid oxidation, it is crucial to prepare this solution immediately before use.

-

Treatment:

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add fresh culture medium containing the desired final concentration of 5-OHDA. It is recommended to test a wide range of concentrations (e.g., 10 µM to 500 µM) to determine the optimal dose for the desired effect.

-

Incubate the cells for a predetermined period (e.g., 1 to 24 hours). A time-course experiment is recommended to identify the optimal incubation time.

-

-

Assessment of Oxidative Stress: Following incubation, measure the levels of ROS using a suitable fluorescent probe. For example, to measure general intracellular ROS, incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Assessment of Cell Viability: Concurrently, assess cell viability to correlate the level of oxidative stress with its cytotoxic effects.

Conceptual Signaling Pathway for 5-OHDA-Induced Oxidative Stress

The primary mechanism of 5-OHDA is the generation of ROS, which can non-specifically damage cellular components and trigger various stress response pathways.

References

Application Notes and Protocols for Immunohistochemical Analysis of 5-Hydroxydopamine (5-OHDA) Lesions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immunohistochemical (IHC) detection and quantification of dopaminergic lesions induced by the neurotoxin 5-hydroxydopamine (B1203157) (5-OHDA). Given the relative scarcity of literature focused specifically on 5-OHDA compared to the closely related neurotoxin 6-hydroxydopamine (6-OHDA), the protocols and data presented here are based on established methods for 6-OHDA-induced lesion analysis, which are directly applicable to 5-OHDA models.

Introduction to 5-Hydroxydopamine Lesions

5-Hydroxydopamine is a neurotoxic analogue of the neurotransmitter dopamine (B1211576). It is selectively taken up by dopaminergic and noradrenergic neurons through their respective transporters (DAT and NET). Inside the neuron, 5-OHDA is auto-oxidized, leading to the generation of reactive oxygen species (ROS), inhibition of mitochondrial respiratory chain complexes, and ultimately, apoptotic cell death.[1] This selective neurotoxicity makes 5-OHDA a valuable tool for creating animal models of Parkinson's disease and for studying the mechanisms of dopaminergic neurodegeneration.

Immunohistochemistry is a critical technique for visualizing and quantifying the extent of the lesion. By targeting proteins specific to dopaminergic neurons, such as Tyrosine Hydroxylase (TH) and the Dopamine Transporter (DAT), researchers can assess the loss of these neurons and their terminals in specific brain regions.

Key Markers for Immunohistochemical Analysis

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine.[2] TH is an excellent marker for the cell bodies, dendrites, and axons of dopamin-ergic neurons.[2] A reduction in TH-immunoreactivity is a reliable indicator of dopaminergic neuron degeneration.[3]

-

Dopamine Transporter (DAT): A transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft.[2] DAT is densely expressed on the terminals of dopaminergic neurons in the striatum. Staining for DAT is particularly useful for assessing the integrity of dopaminergic projections.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using the 6-OHDA lesion model. These values can serve as a benchmark for researchers using 5-OHDA to induce dopaminergic lesions, although the precise extent of the lesion will depend on the dose, administration site, and time post-injection.

| Parameter | Brain Region | Lesion Model | % Reduction (vs. Contralateral/Control) | Reference |

| TH-Positive Neurons | Substantia Nigra pars compacta (SNpc) | Partial unilateral 6-OHDA (rat) | 54% | [4] |

| Substantia Nigra pars compacta (SNpc) | Unilateral 6-OHDA (rat) | 85% (4 weeks post-lesion) | [3] | |

| Substantia Nigra pars compacta (SNpc) | 6-OHDA lesioned D5 KO mice | ~93-96% | [5] | |

| TH-Positive Fibers | Striatum | Intrastriatal 6-OHDA (rat) | 74% (24 µg 6-OHDA) | [6] |

| Dopamine (DA) Levels | Striatum | Unilateral 6-OHDA (rat) | 92% | [4] |

| Striatum | Intrastriatal 6-OHDA (rat) | 90-95% (14-28 days post-lesion) | [7] | |

| DAT Binding | Striatum | 8 µg 6-OHDA (rat) | 33-85% | [6] |

Experimental Protocols

Protocol 1: Tyrosine Hydroxylase (TH) Immunohistochemistry (Brightfield)

This protocol is adapted from standard procedures for staining TH in rodent brain sections.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate Buffered Saline (PBS)

-

3% Hydrogen Peroxide (H₂O₂) in PBS

-

Blocking Solution: 10% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS

-

Primary Antibody: Rabbit anti-TH (e.g., Abcam ab112) or Mouse anti-TH

-

Biotinylated Goat anti-Rabbit/Mouse IgG

-

Avidin-Biotin Complex (ABC) Reagent (e.g., Vector Labs ABC Kit)

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Mounting Medium

Procedure:

-

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing in 30% sucrose (B13894) in PBS at 4°C until it sinks.

-

Freeze the brain and cut 30-40 µm coronal sections on a cryostat or freezing microtome.

-

Store sections in a cryoprotectant solution at -20°C until use.

-

-

Staining:

-

Wash free-floating sections three times in PBS for 5 minutes each.

-

Quench endogenous peroxidase activity by incubating sections in 3% H₂O₂ in PBS for 15 minutes.

-

Wash sections three times in PBS for 5 minutes each.

-

Incubate sections in Blocking Solution for 1-2 hours at room temperature.

-

Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the biotinylated secondary antibody (diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections in prepared ABC reagent for 1 hour at room temperature.

-

Wash sections three times in PBS for 10 minutes each.

-

Develop the signal by incubating sections in DAB substrate solution until the desired staining intensity is reached. Monitor under a microscope.

-

Stop the reaction by washing extensively with PBS.

-

-

Mounting and Visualization:

-

Mount the sections onto gelatin-coated slides.

-

Allow the slides to air dry.

-

Dehydrate the sections through a graded series of ethanol (B145695) (70%, 95%, 100%).

-

Clear the sections in xylene.

-

Coverslip with a permanent mounting medium.

-

Visualize under a brightfield microscope.

-

Protocol 2: Dopamine Transporter (DAT) Immunohistochemistry (Fluorescent)

This protocol outlines a method for fluorescent detection of DAT, which is useful for co-localization studies.

Materials:

-

Same as Protocol 1, with the following exceptions:

-

Primary Antibody: Rabbit or Rat anti-DAT

-

Fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Tissue Preparation:

-

Follow the same steps as in Protocol 1 for tissue fixation and sectioning.

-

-

Staining:

-

Wash free-floating sections three times in PBS for 5 minutes each.

-

Incubate sections in Blocking Solution (10% Normal Goat Serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[8]

-

Incubate sections with the primary anti-DAT antibody (diluted in blocking solution) overnight at 4°C.[8]

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the fluorescently-conjugated secondary antibody (diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature, protected from light.

-

Wash sections three times in PBS for 10 minutes each in the dark.

-

(Optional) Counterstain with DAPI for 5-10 minutes.

-

Wash sections twice with PBS.

-

-

Mounting and Visualization:

-

Mount the sections onto slides.

-

Coverslip with an antifade mounting medium.

-

Visualize using a fluorescence or confocal microscope with the appropriate filter sets.

-

Signaling Pathways and Experimental Workflows

5-OHDA Neurotoxicity Signaling Pathway

The neurotoxicity of 5-OHDA is primarily driven by oxidative stress and mitochondrial dysfunction, leading to the activation of apoptotic signaling cascades.

Caption: 5-OHDA uptake and subsequent neurotoxic signaling cascade.

Experimental Workflow for IHC Analysis of 5-OHDA Lesions

The following diagram illustrates the typical workflow for inducing and analyzing 5-OHDA lesions in a rodent model.

Caption: Experimental workflow for 5-OHDA lesioning and IHC analysis.

References

- 1. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative DNA damage triggers ProNGF-Mediated apoptosis in the striatum of 6-OHDA-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-hydroxydopamine induces the loss of the dopaminergic phenotype in substantia nigra neurons of the rat. A possible mechanism for restoration of the nigrostriatal circuit mediated by glial cell line-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositori.upf.edu [repositori.upf.edu]

- 5. researchgate.net [researchgate.net]

- 6. High correlation between in vivo [123I]β-CIT SPECT/CT imaging and post-mortem immunohistochemical findings in the evaluation of lesions induced by 6-OHDA in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Hydroxydopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydopamine hydrochloride is a neurotoxic catecholamine analog that is widely used in experimental research to selectively lesion catecholaminergic nerve terminals. Its uptake by dopamine (B1211576) and norepinephrine (B1679862) transporters leads to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent neuronal damage. These characteristics make it a valuable tool in modeling Parkinson's disease and studying the mechanisms of neurodegeneration. This document provides detailed safety and handling procedures, as well as experimental protocols for the use of this compound in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 5720-26-3 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 205.64 g/mol | [1][2] |

| Appearance | Solid powder | [1][3] |

| Melting Point | 218 - 220 °C | [1][3] |

| Synonyms | 3,4,5-Trihydroxyphenethylamine hydrochloride, 5-(2-Aminoethyl)pyrogallol hydrochloride | [2][4] |

Safety and Handling

This compound is a hazardous substance that requires strict safety precautions to prevent exposure. It is classified as an irritant to the skin, eyes, and respiratory system.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[1] |

| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | To prevent inhalation of the powdered compound, especially when weighing or transferring.[1] |

Engineering Controls

-

Fume Hood: All handling of the solid compound and preparation of its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: Ensure adequate general laboratory ventilation.

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed.

-

Hygroscopic: The compound is hygroscopic and should be protected from moisture.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1]

-

Decomposition: Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1]

Emergency Procedures

| Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |

| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable decontamination solution. |

Experimental Protocols

The following protocols are provided as examples. Researchers should adapt them to their specific experimental needs and institutional safety guidelines.

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol describes the use of this compound to induce oxidative stress in a neuronal cell line, such as SH-SY5Y. This is a common in vitro model for studying the cellular mechanisms of Parkinson's disease.

Materials:

-

This compound

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Sterile, deoxygenated water or saline containing 0.1% sodium metabisulfite (B1197395) (as an antioxidant to prevent auto-oxidation)

-

Sterile microcentrifuge tubes

-

Micropipettes and sterile tips

-

Cell culture plates

-

Reactive Oxygen Species (ROS) detection reagent (e.g., DCFH-DA)

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Plate the neuronal cells at a suitable density in a multi-well plate and allow them to adhere and grow for 24-48 hours.

-

Preparation of 5-Hydroxydopamine Solution:

-

Note: Prepare the solution immediately before use. 5-Hydroxydopamine is prone to oxidation.

-

In a chemical fume hood, weigh the required amount of this compound powder.

-

Dissolve the powder in sterile, deoxygenated water or saline containing 0.1% sodium metabisulfite to create a stock solution (e.g., 10 mM).

-

Sterile-filter the stock solution through a 0.22 µm syringe filter.

-

-

Cell Treatment:

-

Dilute the stock solution to the desired final concentrations (e.g., 10-200 µM) in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired period (e.g., 4-24 hours).

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Following the treatment period, remove the medium.

-

Wash the cells with a buffered saline solution (e.g., PBS).

-

Incubate the cells with a ROS detection reagent, such as 10 µM DCFH-DA, for 30 minutes in the dark.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Protocol 2: Catecholamine Uptake Assay

5-Hydroxydopamine is a substrate for catecholamine transporters and can be used as a marker for their activity. This protocol provides a general framework for a competitive uptake assay.

Materials:

-

This compound

-

Radiolabeled catecholamine (e.g., ³H-dopamine)

-

Cells or synaptosomes expressing catecholamine transporters

-

Uptake buffer (e.g., Krebs-Ringer buffer)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Cells/Synaptosomes: Prepare the cells or synaptosomes according to standard laboratory protocols.

-

Assay Setup:

-

In microcentrifuge tubes, add the cells or synaptosomes.

-

Add varying concentrations of this compound (the competitor).

-

Add a fixed concentration of the radiolabeled catecholamine.

-

-

Uptake Reaction:

-

Initiate the uptake by incubating the mixture at 37°C for a short period (e.g., 5-15 minutes).

-

Terminate the uptake by rapid filtration through a glass fiber filter and washing with ice-cold uptake buffer.

-

-

Measurement:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of radiolabeled catecholamine taken up will decrease with increasing concentrations of this compound.

-

Calculate the IC₅₀ value of this compound to determine its potency in inhibiting catecholamine uptake.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of 5-Hydroxydopamine neurotoxicity is the induction of oxidative stress. Upon entering catecholaminergic neurons, it is oxidized, leading to the formation of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, and ultimately leading to cell death.

A key cellular defense mechanism against oxidative stress is the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).

Caption: Mechanism of 5-Hydroxydopamine neurotoxicity and the Nrf2/HO-1 defense pathway.

Experimental Workflow

A typical workflow for an in vitro experiment using this compound involves several key stages, from initial preparation to data analysis.

Caption: General workflow for an in vitro experiment with 5-Hydroxydopamine.

Quantitative Toxicity Data

| Parameter | Value | Species/Cell Line | Reference |

| IC₅₀ (Luxaphone Receptor) | 22 µM | N/A | [1] |

| IC₅₀ (Cell Death - 6-OHDA) | 100 ± 9 µM | SH-SY5Y cells | |

| IC₅₀ (Mitochondrial Respiration - 6-OHDA) | 192 ± 17 nM | Rat brain mitochondria |

Disposal

All waste materials, including unused this compound, contaminated solutions, and disposable labware, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[1]

Disclaimer

This information is intended for use by qualified laboratory personnel and is not a substitute for a comprehensive safety training program. All users should consult their institution's safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound | Antifungal | TargetMol [targetmol.com]

- 2. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

Application Notes and Protocols for Stereotaxic Infusion of 6-Hydroxydopamine (6-OHDA)

A Note on Nomenclature: The term "5-hydroxydopamine" is not standard in neuroscience research for chemical lesioning. The most widely used neurotoxin for selective destruction of dopaminergic and noradrenergic neurons is 6-hydroxydopamine (6-OHDA). For selective lesioning of serotonergic neurons, 5,6-dihydroxytryptamine (B1219781) (5,6-DHT) or 5,7-dihydroxytryptamine (B1205766) (5,7-DHT) are commonly used. This protocol will focus on the stereotaxic administration of 6-OHDA, a well-established method for creating animal models of Parkinson's disease.

Introduction

Stereotaxic surgery is a minimally invasive technique used to target specific regions of the brain with a high degree of accuracy. The infusion of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway—targeting the substantia nigra pars compacta (SNc), medial forebrain bundle (MFB), or striatum—results in the degeneration of dopaminergic neurons. This selective neurotoxicity is achieved because 6-OHDA is a structural analog of dopamine (B1211576) and is taken up by the dopamine transporter (DAT). Once inside the neuron, 6-OHDA auto-oxidizes and produces reactive oxygen species, leading to oxidative stress and cell death. This method is widely employed to model Parkinson's disease in rodents, allowing researchers to study the disease's pathogenesis and evaluate potential therapeutic interventions.

To protect noradrenergic neurons, which can also take up 6-OHDA, a norepinephrine (B1679862) reuptake inhibitor such as desipramine (B1205290) is typically administered prior to the 6-OHDA infusion. Additionally, a monoamine oxidase (MAO) inhibitor like pargyline (B1678468) may be used to enhance the neurotoxic effects of 6-OHDA.

Experimental Protocols

Materials and Reagents

-

6-hydroxydopamine hydrochloride (6-OHDA HCl)

-

Ascorbic acid

-

Sterile 0.9% saline

-

Desipramine hydrochloride

-

Pargyline hydrochloride

-

Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine mixture)

-

Analgesics (e.g., buprenorphine, carprofen)

-

Ophthalmic ointment

-

Antiseptic solution (e.g., Betadine®, 70% ethanol)

-

Sterile surgical instruments

-

Stereotaxic apparatus with animal-specific adaptors

-

Microinjection pump and Hamilton syringes (or glass micropipettes)

-

High-speed drill with burr bits

-

Suturing material or wound clips

-

Heating pad

Animal Preparation and Anesthesia

-

Weigh the animal to determine the correct dosage for all administered drugs.

-

Administer desipramine (25 mg/kg, i.p.) 30-60 minutes before the 6-OHDA injection to protect noradrenergic neurons.

-

Administer pargyline (5 mg/kg, i.p.) 30 minutes prior to surgery to inhibit monoamine oxidase.

-

Anesthetize the animal using an appropriate method, such as isoflurane inhalation (4-5% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail.

-

Once the animal is fully anesthetized (confirmed by the absence of a pedal withdrawal reflex), shave the scalp and secure the animal in the stereotaxic frame. Use ear bars and an incisor bar to fix the head in a stable position.

-

Apply ophthalmic ointment to the eyes to prevent corneal drying.

-

Maintain the animal's body temperature at approximately 37°C using a heating pad throughout the surgical procedure.

-

Aseptically prepare the surgical site by scrubbing the scalp with an antiseptic solution (e.g., alternating between Betadine® and 70% ethanol) three times.

Preparation of 6-OHDA Solution

-

Prepare the vehicle solution of 0.9% sterile saline containing 0.02% ascorbic acid to prevent the auto-oxidation of 6-OHDA.

-

Immediately before use, dissolve the 6-OHDA HCl in the vehicle solution to the desired final concentration (see Table 1). The solution is light-sensitive and should be protected from light.

-

Draw the 6-OHDA solution into a Hamilton syringe. It is advisable to draw a small air bubble into the syringe before and after the neurotoxin solution to ensure accurate delivery.

Stereotaxic Injection Procedure

-

Make a midline incision on the scalp with a sterile scalpel to expose the skull.

-

Use sterile cotton swabs to clean the skull surface and identify the cranial landmarks, bregma and lambda.

-

Level the skull by ensuring that the dorsal-ventral (DV) coordinates for bregma and lambda are in the same horizontal plane.

-

Move the drill to the desired antero-posterior (AP) and medio-lateral (ML) coordinates for the target brain region (see Table 2).

-

Carefully drill a small burr hole through the skull at the target coordinates, being cautious not to damage the underlying dura mater.

-

Slowly lower the injection needle through the burr hole to the predetermined DV coordinate.

-

Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to allow for proper diffusion and to minimize tissue damage.

-

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon retraction.

-

Slowly withdraw the needle.

-

Suture the scalp incision or close it with wound clips.

Post-Operative Care

-

Administer a post-operative analgesic (e.g., buprenorphine or carprofen) as per your institution's approved protocol.

-

Administer subcutaneous fluids (e.g., 1 ml of warmed sterile saline for mice, 5 ml for rats) to prevent dehydration.

-

Place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.

-

House animals individually after surgery to prevent injury. Provide easy access to food and water; soft, palatable food is recommended.

-

Monitor the animal daily for at least one week post-surgery for signs of pain, distress, infection, or weight loss. A weight loss of more than 15% compared to pre-surgery weight may require intervention or humane euthanasia.

Data Presentation

Table 1: Drug Concentrations and Injection Parameters

| Parameter | Mouse | Rat | Reference |

| 6-OHDA Concentration | 2.5 - 5 µg/µL | 2 - 4 µg/µL (free base) | |

| Injection Volume | 1 µL | 2 - 4 µL | |

| Injection Rate | 0.1 - 0.5 µL/min | 0.5 - 1 µL/min | |

| Desipramine Dose | 25 mg/kg, i.p. | 25 mg/kg, i.p. | |

| Pargyline Dose | 5 mg/kg, i.p. | 5 mg/kg, i.p. | |

| Apomorphine (for rotation test) | 0.1 mg/kg, s.c. | 0.25 - 0.5 mg/kg, s.c. |

Table 2: Example Stereotaxic Coordinates (relative to Bregma)

| Target Region | Animal | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV from dura) | Reference |

| Dorsolateral Striatum | Mouse | +0.6 mm | ±2.2 mm | -3.2 mm | |

| Mouse | +1.0 mm & +0.3 mm | -2.1 mm & -2.3 mm | -2.9 mm | ||

| Medial Forebrain Bundle (MFB) | Mouse | -1.2 mm | ±1.3 mm | -4.75 mm | |

| Rat (>250g) | -4.4 mm | -1.2 mm | -7.8 mm | ||

| Rat (150-250g) | -4.0 mm | -1.2 mm | -7.0 mm |

Note: These coordinates are approximate and should be optimized for the specific animal strain, age, and weight being used. Consultation of a stereotaxic atlas (e.g., Paxinos and Watson) is essential.

Mandatory Visualizations

Caption: Experimental workflow for 6-OHDA stereotaxic surgery.

Caption: Simplified pathway of 6-OHDA-induced neurotoxicity.

Application Notes and Protocols for HPLC Analysis of Dopamine Levels Following 5-OHDA Lesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydopamine (5-OHDA) is a neurotoxin used to create experimental models of dopaminergic neurodegeneration, particularly relevant for studying Parkinson's disease. This neurotoxin is selectively taken up by dopaminergic neurons, where it generates reactive oxygen species (ROS), leading to oxidative stress and eventual cell death. The resulting depletion of dopamine (B1211576) in brain regions such as the striatum is a key pathological hallmark. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a highly sensitive and specific method for quantifying dopamine and its metabolites, providing a reliable means to assess the extent of the lesion. These application notes provide detailed protocols for performing 5-OHDA lesions in animal models and the subsequent analysis of dopamine levels using HPLC-ECD.

Signaling Pathways

Dopamine Synthesis and Metabolism

Dopamine is synthesized from the amino acid L-tyrosine through a two-step enzymatic process. Tyrosine hydroxylase (TH) converts L-tyrosine to L-DOPA, which is then decarboxylated to dopamine by DOPA decarboxylase. Following its release into the synaptic cleft, dopamine's action is terminated by reuptake into the presynaptic terminal via the dopamine transporter (DAT). Once in the cytoplasm, dopamine is either repackaged into synaptic vesicles or degraded by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) into its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

Caption: Dopamine Synthesis and Metabolism Pathway.

Mechanism of 5-OHDA Neurotoxicity

5-OHDA is a structural analog of dopamine and is transported into dopaminergic neurons by the dopamine transporter (DAT). Inside the neuron, 5-OHDA is readily oxidized, leading to the formation of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. This surge in ROS induces oxidative stress, damages cellular components, inhibits mitochondrial respiratory chain complexes I and IV, and ultimately triggers apoptotic cell death.

Caption: Mechanism of 5-OHDA Induced Neurotoxicity.

Experimental Protocols

5-OHDA Lesion Procedure (Intrastriatal Injection)

This protocol describes the unilateral intrastriatal injection of 5-OHDA in rodents to induce a partial lesion of the nigrostriatal dopamine system, a commonly used model for Parkinson's disease.

Materials:

-

5-OHDA hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical tools

Procedure:

-

Preparation of 5-OHDA Solution: Prepare a fresh solution of 5-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The concentration of 5-OHDA will depend on the desired lesion severity.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal and mount it in a stereotaxic frame.

-

Craniotomy: After exposing the skull, drill a small burr hole over the target brain region (e.g., striatum).

-

Injection: Slowly infuse the 5-OHDA solution into the striatum using the Hamilton syringe. The injection volume and rate should be optimized for the specific animal model and desired lesion size (e.g., 2 µL at a rate of 0.5 µL/min).

-

Post-Injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow. Slowly retract the needle and suture the incision.

-

Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow a sufficient period (e.g., 2-4 weeks) for the lesion to develop before behavioral or neurochemical analysis.

Tissue Sample Preparation for HPLC Analysis

This protocol outlines the steps for preparing brain tissue samples for the analysis of dopamine and its metabolites.

Materials:

-

Dissected brain tissue (e.g., striatum)

-

Dry ice

-

0.1 M Perchloric acid (HClO4)

-

Probe sonicator or tissue homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Tissue Dissection and Storage: Rapidly dissect the brain region of interest on an ice-cold surface. Immediately freeze the tissue samples in microfuge tubes on dry ice. Samples can be stored at -80°C until processing.

-

Homogenization: To the frozen tissue sample, add approximately 10 times the sample weight of ice-cold 0.1 M perchloric acid. Homogenize the tissue immediately using a probe sonicator or a mechanical homogenizer until no visible tissue clumps remain.

-

Deproteinization and Centrifugation: Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the monoamines, into a new pre-chilled microcentrifuge tube. Be cautious to avoid disturbing the pellet.

-

Filtration (Optional but Recommended): For some HPLC systems, it is beneficial to filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.

-

Storage: The prepared samples can be stored at -80°C until HPLC analysis or loaded directly into HPLC vials.

HPLC-ECD Analysis of Dopamine

This protocol details the instrumental parameters for the quantification of dopamine using HPLC with electrochemical detection.

Materials and Equipment:

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector (ECD) with a glassy carbon working electrode

-

Mobile phase (e.g., sodium acetate, octanesulfonic acid, EDTA, acetonitrile, acetic acid)

-

Dopamine standards

-

Prepared tissue samples

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly. A typical mobile phase composition is 55 mM Sodium acetate, 1 mM octanesulfonic acid, 0.1 mM Na2EDTA, 8% acetonitrile, and 0.1 M acetic acid, with the pH adjusted to 3.2.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the flow rate to a suitable value (e.g., 0.15 mL/min).

-

Detector Settings: Set the potential of the glassy carbon electrode of the ECD to a level optimal for dopamine detection (e.g., +0.7 V to +0.8 V) against an Ag/AgCl reference electrode.

-

Standard Curve Generation: Prepare a series of dopamine standards of known concentrations. Inject these standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

-

Sample Injection: Inject a fixed volume (e.g., 10-20 µL) of the prepared tissue supernatant into the HPLC system.

-

Data Analysis: Identify the dopamine peak in the chromatogram based on its retention time compared to the standard. Quantify the dopamine concentration in the sample by comparing its peak area to the standard curve. The results are typically expressed as ng of dopamine per mg of tissue protein or pg per gram of tissue.

Experimental Workflow

Caption: Experimental Workflow for HPLC Analysis of Dopamine after 5-OHDA Lesion.

Data Presentation

The following tables summarize representative quantitative data on the reduction of dopamine and its metabolites following a 6-OHDA lesion, a closely related and more commonly studied neurotoxin that produces similar effects to 5-OHDA.

Table 1: Dopamine and Metabolite Levels in the Striatum After Unilateral 6-OHDA Lesion

| Analyte | Control (pg/g tissue) | 6-OHDA Lesioned (pg/g tissue) | % Depletion | Reference |

| Dopamine (DA) | ~100,000 | ~5,000 - 10,000 | 90-95% | |

| DOPAC | Varies | Significantly Decreased | Varies | |

| DA Turnover (DOPAC/DA) | Baseline | Increased | - |

Note: Absolute values can vary significantly between studies depending on the exact lesion protocol, time point of analysis, and animal species. The percentage of depletion is a more consistent measure of lesion efficacy.

Table 2: Time-Course of Striatal Dopamine Depletion After Intrastriatal 6-OHDA Injection

| Time Post-Lesion | % Dopamine Depletion (Compared to Control) | Reference |

| 1 Day | 79% | |

| 3 Days | ~50.6% (TH+ fibers) | |

| 7 Days | ~58.9% (TH+ fibers) | |

| 14 Days | 91% | |

| 30 Days | ~57% (TH+ fibers) |

Note: Data from different studies may measure slightly different parameters (e.g., dopamine content vs. tyrosine hydroxylase positive fiber density), but both indicate a significant and rapid loss of dopaminergic markers.

Conclusion

The combination of 5-OHDA-induced lesions and HPLC-ECD analysis provides a robust platform for studying dopaminergic neurodegeneration and for the preclinical evaluation of potential neuroprotective or restorative therapies. The protocols and data presented herein offer a comprehensive guide for researchers in this field. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

Application Notes and Protocols for Behavioral Phenotyping of 5-Hydroxydopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydopamine (B1203157) (5-OHDA), a neurotoxic analog of the neurotransmitter dopamine (B1211576), serves as a critical tool in neuroscience research to model catecholaminergic neurodegeneration. Its selective uptake by dopamine and norepinephrine (B1679862) transporters leads to the damage of these neurons, mimicking pathological conditions observed in neurodegenerative diseases such as Parkinson's disease. The resulting neuronal damage manifests in a range of behavioral alterations. Understanding these behavioral phenotypes is crucial for elucidating the mechanisms of neurodegeneration and for the preclinical assessment of potential neuroprotective therapies.

These application notes provide a comprehensive guide to the behavioral phenotyping of animal models treated with 5-OHDA. This document outlines detailed protocols for key behavioral assays, presents quantitative data on expected behavioral outcomes, and illustrates the underlying signaling pathways and experimental workflows.

Behavioral Phenotypes Associated with 5-Hydroxydopamine Administration

Intracerebroventricular (ICV) administration of 5-OHDA in rodents has been shown to induce a dose-dependent depression of locomotor and exploratory activity. This is attributed to the neurotoxic effects on central monoaminergic systems, leading to a decrease in brain levels of noradrenaline and serotonin.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes in behavioral tests following the administration of 5-OHDA. It is important to note that specific results can vary based on the animal species and strain, age, sex, and the precise parameters of the experimental protocol. The data presented here are based on historical studies and provide a general framework for expected outcomes.

Table 1: Effects of 5-Hydroxydopamine on Locomotor Activity in the Open Field Test

| Parameter | Vehicle Control (Saline) | 5-OHDA (low dose) | 5-OHDA (high dose) |

| Total Distance Traveled (cm) | High | Moderately Decreased | Significantly Decreased |

| Rearing Frequency | Normal | Decreased | Significantly Decreased |

| Time Spent in Center Zone (s) | Baseline | No Significant Change | May Decrease |

| Velocity (cm/s) | Normal | Decreased | Significantly Decreased |

Table 2: Effects of 5-Hydroxydopamine on Anxiety-Like Behavior in the Elevated Plus Maze

| Parameter | Vehicle Control (Saline) | 5-OHDA Treated |

| Time in Open Arms (%) | Baseline | Expected to Decrease |

| Open Arm Entries (%) | Baseline | Expected to Decrease |

| Closed Arm Entries | Baseline | May Increase or No Change |

| Total Arm Entries | Baseline | May Decrease (confound of locomotor activity) |

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. It is crucial to habituate the animals to the testing room for at least 30-60 minutes before each behavioral assay to minimize stress-induced variability. All experiments should be conducted in a quiet, dimly lit room.

Protocol 1: Intracerebroventricular (ICV) Administration of 5-Hydroxydopamine

This protocol describes the administration of 5-OHDA directly into the cerebral ventricles to ensure widespread distribution within the central nervous system.

Materials:

-

5-Hydroxydopamine hydrochloride

-

Sterile 0.9% saline solution containing 0.1% ascorbic acid (vehicle)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical tools (scalpel, drill, sutures/wound clips)

-

Heating pad

Procedure:

-

Preparation of 5-OHDA Solution: Dissolve this compound in the sterile saline/ascorbic acid vehicle to the desired concentration. The solution should be freshly prepared and protected from light to prevent auto-oxidation.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal and mount it in a stereotaxic frame. Maintain the animal's body temperature using a heating pad.

-

Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda.

-

Injection Coordinates: Based on a rodent brain atlas, determine the coordinates for the lateral ventricle (e.g., for rats: AP -0.8 mm, ML ±1.5 mm from bregma; DV -3.5 mm from the skull surface).

-

Craniotomy: Drill a small burr hole at the target coordinates.

-

Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the 5-OHDA solution at a slow rate (e.g., 1 µL/min).

-

Post-Injection: Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow. Slowly withdraw the needle.

-

Closure and Recovery: Suture the incision and allow the animal to recover on a heating pad. Provide post-operative care, including analgesics, as per institutional guidelines.

Protocol 2: Open Field Test (OFT) for Locomotor and Exploratory Activity

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

-

A square arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape.

-

Video tracking system and software.

Procedure:

-

Habituation: Place the animal in the testing room for at least 30 minutes before the test.

-

Test Initiation: Gently place the animal in the center of the open field arena.

-

Data Collection: Record the animal's activity for a set duration (typically 5-30 minutes) using the video tracking system.

-

Parameters Measured:

-

Total distance traveled

-

Velocity

-

Time spent in the center versus peripheral zones

-

Rearing frequency (vertical activity)

-

Grooming and defecation instances

-

-

Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior, based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50 cm).

-

Two opposite arms are open, and two are enclosed by high walls.

-

Video tracking system and software.

Procedure:

-

Habituation: Acclimatize the animal to the testing room.

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Data Collection: Allow the animal to explore the maze for 5 minutes, recording its movements with the video tracking system.

-

Parameters Measured:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total arm entries

-

-

Cleaning: Clean the maze thoroughly with 70% ethanol between trials.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), visualize the proposed signaling pathway of 5-OHDA-induced neurotoxicity and a typical experimental workflow for behavioral phenotyping.

Caption: Proposed signaling pathway of 5-OHDA-induced neurotoxicity.